molecular formula C14H12N4O2 B5117678 methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B5117678
M. Wt: 268.27 g/mol
InChI Key: RUXMPTQTXDAOQM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo-triazine core substituted with methyl, phenyl, and ester functional groups. This structure is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and electrochemical properties . Synthetically, it is typically prepared via diazonium coupling or cyclocondensation reactions, with yields varying based on substituents and reaction conditions .

Properties

IUPAC Name

methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-12(14(19)20-2)16-17-13-11(8-15-18(9)13)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXMPTQTXDAOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://link.springer.com/content/pdf/10.1186/s13065-017-0282-4.pdf). One common approach is the cyclization of appropriate precursors, such as hydrazines and α-haloketones, under acidic or basic conditions[{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These products can be further modified or utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ...

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antitumor properties[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its interaction with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's medicinal applications include its use as a lead compound in drug discovery[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism by which methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The pyrazolo[5,1-c][1,2,4]triazine scaffold is highly modular, with substitutions at positions 3, 4, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Key Structural Features References
Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 3-COOCH₃, 4-CH₃, 8-Ph Ester group enhances solubility; phenyl enhances π-π interactions
Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (5a) 3-COOEt, 4-SH, 8-CH₃, 10-CH₃ Thiol group increases reactivity; fused pyridine ring improves planarity
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) 3-COOEt, 8-(4-MeOPh), 4-oxo Tetrahydroimidazo ring enhances conformational flexibility; methoxy group improves bioavailability
Ethyl 4-amino-8,9-dimethyl-10-(2-thienyl)pyrido[2,3:3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (24a) 3-COOEt, 4-NH₂, 8-CH₃, 9-CH₃, 10-thienyl Amino group facilitates hydrogen bonding; thienyl enhances electronic properties

Physicochemical Properties

  • 5a: Orange powder, m.p. unspecified . EIMTC: Crystalline solid with defined solubility in DMSO .
  • Solubility: Ester derivatives (e.g., methyl/ethyl carboxylates) generally exhibit moderate solubility in polar aprotic solvents (DMSO > ethanol > water) .

Stability and Tautomerism

Pyrazolo[5,1-c][1,2,4]triazines often exhibit tautomerism (e.g., 1H vs. 5H forms), influencing stability and reactivity. For example, 1H-6-methyl-3-phenyl derivatives exist in equilibrium between tautomers, with the 1H form dominating in polar solvents . Substituents like ethoxycarbonyl (compound 3) stabilize specific tautomers, impacting drug design .

Biological Activity

Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C17_{17}H18_{18}N4_4O2_2
Molecular Weight: 310.35 g/mol
IUPAC Name: this compound

The compound features a pyrazolo-triazine core structure that is modified with a methyl group and a phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can modulate enzyme activity and receptor signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can act as an antagonist or agonist at various receptors influencing cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Various derivatives of pyrazolo[5,1-c][1,2,4]triazines have shown significant cytotoxic effects against multiple cancer cell lines.

Compound Cell Line IC50_{50} (µM) Mechanism
This compoundMCF-7 (breast cancer)3.0Apoptosis induction
Other derivativesA549 (lung cancer)0.63 - 1.32CDK9 inhibition
Other derivativesNCI-H460 (lung cancer)0.57 - 1.73Topoisomerase II inhibition

The compound demonstrated an IC50_{50} value comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil in inhibiting cell proliferation in vitro .

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on MCF-7 Cells:
    • Researchers assessed the compound's effect on MCF-7 cells and reported significant growth inhibition with an IC50_{50} of 3.0 µM.
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
  • Study on A549 Cells:
    • The compound was tested against A549 lung cancer cells showing potent inhibitory effects with IC50_{50} values ranging from 0.63 to 1.32 µM.
    • Flow cytometry analysis revealed that treatment led to increased apoptosis rates.

Q & A

Basic Research Question: What are the key considerations for optimizing the synthesis of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but must avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dichloromethane aids in cyclization steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate heterocycle formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC should track reaction progress to isolate intermediates and minimize side products .

Basic Research Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at C8, methyl at C4) and ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
  • X-ray Crystallography : Resolves ambiguities in fused-ring geometry and substituent orientation .

Advanced Research Question: How can researchers resolve contradictory bioactivity data observed in different studies involving pyrazolo-triazine derivatives?

Methodological Answer:
Contradictions often arise from structural or methodological variability. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace phenyl with chlorophenyl) to isolate pharmacophore contributions .
  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols to reduce variability .
  • Computational Docking : Compare binding modes of derivatives with target enzymes (e.g., kinases) to explain potency differences .

Advanced Research Question: What in silico strategies can predict the binding affinity of this compound with potential enzymatic targets?

Methodological Answer:
Computational workflows include:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess binding entropy/enthalpy .
  • QSAR Modeling : Train models on pyrazolo-triazine libraries to predict IC₅₀ values for novel derivatives .

Basic Research Question: How do substituents like methyl or phenyl groups influence the compound's lipophilicity and bioactivity?

Methodological Answer:
Substituent effects are evaluated via:

  • LogP Measurements : Methyl groups at C4 increase lipophilicity (LogP +0.5–1.0), enhancing membrane permeability .
  • Bioactivity Profiling : Phenyl at C8 improves π-π stacking with aromatic residues in enzyme active sites, boosting inhibition .
  • Thermodynamic Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce target affinity .

Advanced Research Question: What experimental design principles are critical when assessing the compound's inhibitory effects on cancer cell lines?

Methodological Answer:
Robust assay design requires:

  • Dose-Response Curves : Test 5–10 concentrations (1 nM–100 µM) to calculate IC₅₀ and Hill slopes .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups to normalize background noise .
  • Replicate Consistency : Perform triplicate runs across multiple cell passages to account for biological variability .

Advanced Research Question: How to design derivatives with improved pharmacokinetic properties while maintaining target affinity?

Methodological Answer:
Derivative optimization strategies:

  • Prodrug Modifications : Ester-to-acid hydrolysis (e.g., methyl ester → carboxylic acid) enhances solubility without altering core pharmacophores .
  • Heteroatom Substitution : Replace phenyl with thiophene or pyridine to modulate metabolism and CYP450 interactions .
  • PEGylation : Attach polyethylene glycol chains to improve half-life and reduce renal clearance .

Basic Research Question: What are common side reactions during the synthesis, and how can they be minimized?

Methodological Answer:
Common issues and mitigation:

  • Overtitration : Excess reagents (e.g., acylating agents) lead to di- or tri-substituted byproducts; stoichiometric ratios must be strictly controlled .
  • Oxidation : Sensitive intermediates (e.g., NH-pyrazoles) require inert atmospheres (N₂/Ar) to prevent degradation .
  • Solvent Purity : Dry solvents (e.g., THF over molecular sieves) prevent hydrolysis of reactive intermediates .

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